molecular formula C25H26N4O6 B2875085 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-60-4

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2875085
CAS No.: 946214-60-4
M. Wt: 478.505
InChI Key: XFZFRCHXXYCVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a 1,3-oxazole and a 1,2,3-triazole moiety, both substituted with methoxy and ethoxy aromatic groups. The oxazole ring (5-membered with oxygen and nitrogen) and triazole ring (5-membered with three nitrons) confer distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves multi-step coupling reactions, as seen in analogous triazole-oxazole hybrids .

Properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6/c1-6-33-21-12-7-17(13-22(21)32-5)24-26-20(16(3)35-24)14-34-25(30)23-15(2)29(28-27-23)18-8-10-19(31-4)11-9-18/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFRCHXXYCVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule characterized by its unique structural features, including an oxazole ring and a triazole moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry and pharmacology. Despite its intricate structure suggesting diverse interactions with biological targets, specific scientific data on its biological activity remains limited.

Chemical Structure

The compound's structure can be broken down into several functional groups that may contribute to its biological activity:

Structural Feature Description
Oxazole RingA five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Triazole MoietyA five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
Ethoxy GroupContributes to lipophilicity and may enhance membrane permeability.
Methoxy GroupsPotentially increase solubility and influence biological interactions.

Biological Activity Overview

While specific studies directly addressing the biological activity of this compound are scarce, related compounds within the oxazole and triazole classes have demonstrated significant pharmacological properties. The following sections summarize findings from related research.

Antimicrobial Activity

Compounds containing triazole rings have been reported to exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial and fungal strains, suggesting that the triazole moiety in this compound may confer similar activities .

Antioxidant Properties

The presence of ether functionalities (as seen in the ethoxy group) in related compounds has been linked to antioxidant activity. Such compounds can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage .

Anticancer Potential

Research on similar oxazole derivatives indicates potential anticancer activity. For example, certain oxazole-based compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. These findings suggest that the unique combination of oxazole and triazole rings in the target compound could also be explored for anticancer properties .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Triazole Derivatives : A study found that triazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Oxazole Compounds : Research on oxazole derivatives indicated significant antiproliferative effects against MCF-7 cells, with mechanisms involving apoptosis induction through caspase activation .
  • Synthesis and Evaluation : A comprehensive evaluation of synthesized oxadiazole derivatives highlighted their potential as hA3 adenosine receptor antagonists, showcasing their relevance in drug discovery .

The precise mechanism of action for this compound remains to be elucidated. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes or receptors—may lead to modulation of critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its dual heterocyclic system and methoxy/ethoxy substituents. Below is a comparison with key analogues:

Compound Key Structural Features Molecular Weight Reported Activity Reference
[Target Compound] Oxazole + triazole; 4-ethoxy-3-methoxyphenyl, 4-methoxyphenyl substituents ~495.5 g/mol* Not explicitly reported (inferred potential for antimicrobial/antioxidant activity)
Ethyl 5-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxylate Triazole core; 4-methoxybenzyl and chloro substituents 295.7 g/mol Research use (no specific bioactivity disclosed)
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole Thiazole + triazole + pyrazole; chloro, fluoro, methyl substituents ~529.9 g/mol Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli)
(E)-1-(4-Methoxyphenyl)-5-Methyl-4-(1-Phenyl-4-((2-(2,4,6-Trichlorophenyl)Hydrazineylidene)Methyl)-1H-Pyrazol-3-yl)-1H-1,2,3-Triazole Triazole + pyrazole; trichlorophenyl hydrazineylidene substituent ~582.3 g/mol Structural characterization only (no bioactivity reported)

Notes:

  • *Molecular weight: Calculated based on formula.

Physicochemical Properties

  • Stability : Methoxy and ethoxy groups may enhance stability against oxidative degradation compared to halogenated analogues .

Key Research Findings

Triazole-Oxazole Hybrids : Compounds with dual heterocyclic systems often exhibit enhanced bioactivity due to synergistic electronic effects. For example, thiazole-triazole hybrids show antimicrobial activity attributed to nitrogen-rich cores disrupting bacterial membranes .

Substituent Effects : Methoxy/ethoxy groups improve solubility in organic solvents compared to halogenated derivatives but may reduce binding affinity to polar biological targets .

Crystallography : Analogous compounds (e.g., ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate) are characterized via X-ray diffraction, revealing planar heterocyclic cores and π-stacking interactions .

Preparation Methods

Van Leusen Oxazole Synthesis

The 1,3-oxazole ring is synthesized via the van Leusen reaction, which employs Tosylmethylisocyanide (TosMIC) and a substituted benzaldehyde derivative.

Procedure :

  • Substrate Preparation : 4-Ethoxy-3-methoxybenzaldehyde is prepared by alkylation of 3-methoxy-4-hydroxybenzaldehyde using ethyl bromide and potassium carbonate in DMF.
  • Cycloaddition : TosMIC (1.2 equiv) and 4-ethoxy-3-methoxybenzaldehyde (1.0 equiv) are refluxed in methanol with K₂CO₃ (2.0 equiv) for 12 hours. The reaction proceeds via a [3+2] cycloaddition, forming 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde as a yellow solid (yield: 78%).

Characterization :

  • FT-IR : 1665 cm⁻¹ (C=O stretch of aldehyde), 1602 cm⁻¹ (C=N oxazole).
  • ¹H-NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.25–6.95 (m, 3H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃-oxazole).

Synthesis of the 1,2,3-Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is constructed via CuAAC, ensuring regioselective 1,4-disubstitution.

Procedure :

  • Azide Preparation : 4-Methoxyaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by reaction with NaN₃ to yield 4-methoxyphenyl azide.
  • Alkyne Synthesis : Methyl propiolate is treated with propargyl bromide and K₂CO₃ in acetone to form methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.
  • Cycloaddition : The azide (1.0 equiv) and alkyne (1.1 equiv) are reacted with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 25°C for 24 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to afford 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (yield: 85%).

Characterization :

  • ¹H-NMR (DMSO-d₆) : δ 8.02 (s, 1H, triazole-H), 7.45 (d, 2H, J = 8.8 Hz, aromatic), 6.97 (d, 2H, J = 8.8 Hz, aromatic), 3.81 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃-triazole).

Coupling of Oxazole and Triazole Units

Mitsunobu Esterification

The oxazole aldehyde and triazole carboxylic acid are coupled using Mitsunobu conditions.

Procedure :

  • Reduction of Aldehyde : The oxazole aldehyde (1.0 equiv) is reduced to the corresponding alcohol using NaBH₄ (2.0 equiv) in methanol at 0°C (yield: 92%).
  • Esterification : The alcohol (1.0 equiv), triazole carboxylic acid (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 2 hours, then warmed to 25°C for 12 hours. The product is purified via recrystallization from ethanol/water (yield: 68%).

Characterization :

  • ¹³C-NMR (CDCl₃) : δ 165.4 (C=O ester), 161.2 (C=N oxazole), 153.8 (C-O methoxy), 148.2 (triazole-C).
  • HRMS (ESI+) : m/z calculated for C₂₆H₂₈N₄O₆ [M+H]⁺: 515.1912; found: 515.1909.

Optimization and Yield Data

Step Conditions Yield (%) Purity (HPLC)
Oxazole synthesis K₂CO₃, MeOH, reflux 78 98.5
Triazole cycloaddition CuSO₄, Na ascorbate, THF/H₂O 85 97.8
Mitsunobu esterification DEAD, PPh₃, THF 68 99.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.